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hydrochloride

Cat. No.: B1394164

An In-depth Technical Guide to (R)-tetrahydrofuran-3-amine Hydrochloride: Properties,
Analysis, and Application

Abstract

(R)-tetrahydrofuran-3-amine hydrochloride is a pivotal chiral building block in modern
medicinal chemistry and pharmaceutical development. Its unique stereochemistry and
functional groups make it an essential intermediate in the synthesis of complex therapeutic
agents. This guide provides a comprehensive technical overview of its core physicochemical
properties, with a focus on its molecular weight and structural attributes. We delve into field-
proven synthetic routes that preserve stereochemical integrity, detail rigorous analytical
methodologies for quality control and enantiomeric purity assessment, and explore its
significant applications in drug discovery. This document is intended for researchers, chemists,
and drug development professionals seeking to leverage this valuable compound in their work.

Introduction: The Significance of a Chiral Building
Block

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure
compounds is paramount. The distinct three-dimensional arrangement of atoms in a chiral
molecule can lead to vastly different pharmacological and toxicological profiles between its
enantiomers. (R)-tetrahydrofuran-3-amine hydrochloride represents a key chiral synthon,
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valued for the rigid tetrahydrofuran scaffold which can impart favorable pharmacokinetic
properties and orient substituents in a precise spatial arrangement.

Its most notable application is as a crucial intermediate in the synthesis of Tecadenoson, an
antiarrhythmic drug candidate[1][2]. The hydrochloride salt form enhances the stability,
crystallinity, and handling properties of the parent amine, making it more suitable for storage
and use in multi-step synthetic processes. Understanding the fundamental characteristics of
this compound is the first step toward its effective and reliable implementation in a research or
manufacturing setting.

Core Physicochemical Properties

The identity and purity of a starting material are foundational to any successful synthesis. The
key properties of (R)-tetrahydrofuran-3-amine hydrochloride are summarized below,
providing the baseline data required for reaction planning, stoichiometry calculations, and
analytical characterization.

Property Value Source(s)

Molecular Weight 123.58 g/mol [3]

Molecular Formula CaH10CINO [3]

CAS Number 1072015-52-1 [1][4]
White to off-white solid or

Appearance [1][4](5]
powder

Storage Temperature Room Temperature [4]

MHOVLDXJDIEEMJ-
InChlKey [4]
NDILARRWNA-N

The molecular weight of 123.58 g/mol is a critical parameter for accurately measuring molar
equivalents in reaction protocols. The compound's structure, consisting of a chiral amine on a
tetrahydrofuran ring, is presented below.

(R)-tetrahydrofuran-3-amine hydrochloride
#.(R)-tetrahydrofuran-3-amine hydrochloride structure
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Synthesis and Stereochemical Control

The primary challenge in synthesizing this compound is not the formation of the chemical
bonds, but the preservation of the (R)-stereocenter. The choice of synthetic route is therefore
dictated by the need for high stereochemical fidelity.

Established Synthetic Pathway

A widely adopted and scalable method begins with an enantiomerically pure starting material,
(R)-tetrahydrofuran-3-carboxylic acid. This route proceeds through two key reactions:
amidation followed by a Hofmann degradation, which is known to occur with retention of
configuration.[1][2] The final step involves acidification to produce the stable hydrochloride salt.

[1]

(R)-Tetrahydrofuran-
3-carboxylic Acid
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4
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Caption: Synthetic workflow for (R)-tetrahydrofuran-3-amine HCI.

Experimental Protocol: Hofmann Degradation and Salt
Formation

This protocol is adapted from established procedures and demonstrates a practical application
of the synthesis.[2]

Expertise & Causality: The Hofmann degradation is chosen because it is a classic and reliable
method for converting a primary amide to a primary amine with one fewer carbon atom,
crucially, without racemizing the adjacent stereocenter. The use of sodium hypochlorite in a
basic solution is the standard condition for this transformation.

Protocol:

o Reaction Setup: In a suitable reaction vessel equipped for cooling and stirring, combine
sodium hydroxide (2.0-5.0 molar equivalents) and a 12% aqueous solution of sodium
hypochlorite (1.5-2.0 molar equivalents) and cool the mixture to 0°C.

o Amide Addition: Slowly add (R)-3-formamide tetrahydrofuran (1.0 molar equivalent) to the
cooled solution while maintaining the temperature at 0°C. Stir for 30 minutes.

» Degradation: Gradually warm the reaction mixture to 65°C and maintain this temperature
with stirring for 1 hour. The progress can be monitored by TLC or HPLC to ensure the
complete consumption of the starting amide.

e Workup & Extraction: Cool the mixture to room temperature. Extract the aqueous phase with
a suitable organic solvent, such as dichloromethane. The organic layers are combined and
washed with water until neutral.

« |solation of Free Base: Dry the organic phase over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude (R)-3-aminotetrahydrofuran free base
as a solid.[2]

» Recrystallization (Optional): The free base can be recrystallized from isopropanol or ethyl
acetate to achieve higher purity.[2]
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 Acidification: Dissolve the purified free base in a suitable solvent (e.g., ethanol or
isopropanol). Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution
in a compatible solvent) to precipitate the hydrochloride salt.

» Final Product Isolation: Collect the resulting solid by filtration, wash with a cold solvent, and
dry under vacuum to yield (R)-tetrahydrofuran-3-amine hydrochloride.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the final product is a non-negotiable
step in drug development. A multi-pronged analytical approach ensures the material meets all
required specifications.

Identity and Purity Assessment

Standard analytical techniques are used to confirm the structure and assess the chemical
purity.

e Nuclear Magnetic Resonance (NMR): *H and 3C NMR spectroscopy are used to confirm the
molecular structure. Specific peak shifts and coupling constants for the tetrahydrofuran ring
protons and carbons can verify the correct constitution.[6]

o Elemental Analysis: This technique confirms the elemental composition (C, H, CI, N, O) of
the compound, providing strong evidence for the correct molecular formula, C4aH10CINO.[6]

Chiral Purity Determination

Trustworthiness & Rationale: For a chiral intermediate, the most critical quality attribute is its
enantiomeric excess (e.e.). The "gold standard"” for this analysis is Chiral High-Performance
Liquid Chromatography (HPLC).[7] This technique physically separates the (R) and (S)
enantiomers, allowing for their precise quantification.[8][9] The separation is achieved by using
a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to
different retention times.
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Caption: General workflow for chiral purity analysis by HPLC.
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Protocol: Chiral HPLC Analysis (lllustrative) This is a representative protocol. The specific
column and mobile phase must be optimized for the analyte.

Column Selection: Choose a suitable polysaccharide-based CSP, such as one coated with
amylose or cellulose derivatives, which are highly effective for separating a wide range of
chiral compounds.[9][10]

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of
hexane or heptane with an alcohol modifier like isopropanol or ethanol. For basic amines, a
small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve
peak shape and resolution.[9]

Sample Preparation: Accurately weigh and dissolve a sample of (R)-tetrahydrofuran-3-
amine hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

Instrumentation:

o HPLC System with a UV detector (e.g., at 210 nm) or a Mass Spectrometer.
o Chiral Column: e.g., CHIRALPAK® AD-H or similar.

o Flow Rate: 1.0 mL/min.

o Column Temperature: 25°C.

Analysis: Inject the sample. The (R)-enantiomer should elute as a single major peak. A small
peak corresponding to the (S)-enantiomer may be present.

Calculation: The enantiomeric excess is calculated from the integrated peak areas (A) of the
two enantiomers:

o %ee =[(AR-A_S)/(AR+A_S)x100

Aresult of >99% e.e. is typically required for pharmaceutical applications.

Applications in Drug Development
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The primary utility of (R)-tetrahydrofuran-3-amine hydrochloride is as a high-value synthetic
building block.[5] Its pre-defined stereochemistry and functional handles (a primary amine and
an ether) allow for its direct incorporation into complex target molecules, saving synthetic steps
and avoiding costly chiral separations later in the process.

Key Application: Synthesis of Tecadenoson This compound is a documented precursor for the
A1 adenosine receptor agonist Tecadenoson.[1][2] The amine group serves as a nucleophile to
be elaborated into the final complex structure, while the tetrahydrofuran ring becomes a core
component of the final drug molecule.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following
information is derived from available Safety Data Sheets (SDS).

Hazard Category GHS Classification Precautionary Measures

Wear protective gloves and
clothing (P280). Wash skin
thoroughly after handling.[11]
[12]

Skin Contact Causes skin irritation (H315)

Wear eye/face protection
, (P280). IF IN EYES: Rinse
Causes serious eye _ _
Eye Contact o cautiously with water for
damage/irritation (H318/H319) )
several minutes (P305 + P351

+ P338).[11][12]

] Do not eat, drink or smoke
) May be harmful if swallowed ) ) )
Ingestion when using this product. Rinse

(H302) :
mouth if swallowed.[11][12]

o Keep away from heat, sparks,
. Flammable liquid and vapor
Flammability (H226) and open flames. Keep
container tightly closed.[11][12]

Handling:
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e Use in a well-ventilated area or under a fume hood.[13]

e Avoid dust formation.[11]

» Use personal protective equipment (gloves, safety glasses, lab coat).[11]
Storage:

o Store at room temperature in a dry, well-ventilated place.[4]

o Keep the container tightly closed to prevent moisture absorption and contamination.

Conclusion

(R)-tetrahydrofuran-3-amine hydrochloride, with a definitive molecular weight of 123.58
g/mol , is more than just a simple chemical. It is a precision tool for the construction of complex,
enantiomerically pure pharmaceutical agents. Its value lies in its defined stereochemistry, which
is reliably produced through stereospecific synthetic routes and verified by rigorous analytical
methods like chiral HPLC. For researchers and scientists in drug development, a thorough
understanding of its properties, synthesis, and handling is essential for unlocking its full
potential in creating next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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